Cas no 10314-06-4 (N,N-Phthaloyl-GABA chloride)

N,N-Phthaloyl-GABA chloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-Phthalimidobutyryl)chloride
- 1-(2-PhthaliMidobutanoyl)chloride
- 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride
- 001689
- 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyryl chloride
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
- 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butyryl chloride
- 4-phthalimidobutanoyl chloride
- 4-phthalimidobutyryl chloride
- AC1LC5VR
- BB_SC-1520
- CTK6G5506
- N-(4-Chloro-4-oxobutyl)phthalimide
- N,N-phthaloyl-GABA chloride
- SBB001831
- ZERO
- 10314-06-4
- DTXSID00344178
- NS-03754
- 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride
- BBL029724
- F2190-0730
- SB64111
- SCHEMBL922425
- MFCD02656536
- DA-16125
- W-204481
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride #
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride
- gamma-phthalimidobutyryl chloride
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyryl chloride
- AT29531
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride, AldrichCPR
- STL382033
- 4-(1,3-dioxoisoindolin-2-yl)butanoylchloride
- AKOS015946050
- N,N-Phthaloyl-GABA chloride
-
- MDL: MFCD11518900
- インチ: InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2
- InChIKey: STXHPGKNMJVJKL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)N(CCCC(=O)Cl)C2=O
計算された属性
- せいみつぶんしりょう: 251.035
- どういたいしつりょう: 251.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 54.45
N,N-Phthaloyl-GABA chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB236382-1g |
N-(4-Chloro-4-oxobutyl)phthalimide; . |
10314-06-4 | 1g |
€189.20 | 2025-02-19 | ||
Chemenu | CM257888-5g |
4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |
10314-06-4 | 95% | 5g |
$426 | 2021-08-18 | |
TRC | P399635-50mg |
1-(2-Phthalimidobutyryl)chloride |
10314-06-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB236382-1 g |
N-(4-Chloro-4-oxobutyl)phthalimide; . |
10314-06-4 | 1 g |
€280.00 | 2023-07-20 | ||
Chemenu | CM257888-5g |
4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |
10314-06-4 | 95% | 5g |
$332 | 2023-11-26 | |
Ambeed | A348616-5g |
4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |
10314-06-4 | 95% | 5g |
$305.0 | 2025-03-01 | |
OTAVAchemicals | 1048228-250MG |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride |
10314-06-4 | 95% | 250MG |
$148 | 2023-06-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK449-5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride |
10314-06-4 | 95% | 5g |
¥1899.0 | 2024-04-26 | |
1PlusChem | 1P008UNN-5g |
1-(2-PhthaliMidobutanoyl)chloride |
10314-06-4 | 95% | 5g |
$222.00 | 2023-12-26 | |
A2B Chem LLC | AE12179-5g |
1-(2-Phthalimidobutyryl)chloride |
10314-06-4 | 95% | 5g |
$223.00 | 2024-04-20 |
N,N-Phthaloyl-GABA chloride 関連文献
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1. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
N,N-Phthaloyl-GABA chlorideに関する追加情報
N,N-Phthaloyl-GABA Chloride: A Comprehensive Overview
The compound N,N-Phthaloyl-GABA chloride (CAS No. 10314-06-4) is a derivative of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This compound has garnered significant attention in the fields of neuroscience and pharmacology due to its unique properties and potential applications. The phthaloyl group attached to the GABA molecule introduces distinct chemical characteristics, making it a valuable compound for research and development.
Recent studies have highlighted the role of N,N-Phthaloyl-GABA chloride in modulating neuronal activity. By acting as a GABA receptor agonist, this compound has shown promise in treating neurological disorders such as epilepsy, anxiety, and sleep disorders. The phthaloyl modification enhances the stability and bioavailability of GABA, making it a more effective therapeutic agent compared to its unmodified counterpart.
One of the most notable advancements in the study of N,N-Phthaloyl-GABA chloride involves its application in drug delivery systems. Researchers have explored the use of this compound as a prodrug, where it is metabolized into active GABA upon administration. This approach not only improves the pharmacokinetic profile but also reduces potential side effects associated with direct GABA administration.
The synthesis of N,N-Phthaloyl-GABA chloride involves a multi-step process, including the coupling of phthalic anhydride with GABA under specific conditions. This reaction ensures the formation of a stable amide bond, which is crucial for maintaining the compound's structural integrity. The resulting product is then purified to ensure high purity levels, making it suitable for both research and clinical applications.
In terms of structural analysis, N,N-Phthaloyl-GABA chloride exhibits a rigid and planar phthaloyl group attached to the flexible GABA backbone. This combination provides a unique balance between rigidity and flexibility, which is essential for its interaction with GABA receptors. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the molecular structure and conformational dynamics of this compound.
Recent research has also focused on the pharmacokinetics of N,N-Phthaloyl-GABA chloride. Studies in animal models have demonstrated that this compound has an extended half-life compared to unmodified GABA, suggesting improved systemic availability. Additionally, its ability to cross the blood-brain barrier efficiently makes it a promising candidate for treating central nervous system disorders.
The therapeutic potential of N,N-Phthaloyl-GABA chloride extends beyond neurological applications. Emerging evidence suggests that this compound may also play a role in metabolic regulation and energy homeostasis. Preclinical studies have shown that it can modulate key enzymes involved in lipid metabolism, opening new avenues for its use in treating metabolic disorders such as obesity and diabetes.
In conclusion, N,N-Phthaloyl-GABA chloride (CAS No. 10314-06-4) represents a significant advancement in the field of neurotransmitter derivatives. Its unique chemical properties, combined with recent research findings, position it as a valuable tool in both basic science and clinical applications. As ongoing studies continue to uncover its full potential, this compound is poised to make a substantial impact on neuroscience and pharmacology.
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